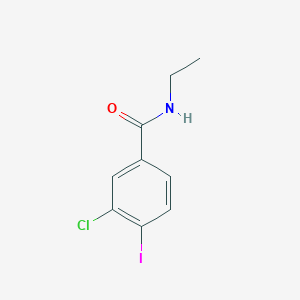

3-Chloro-N-ethyl-4-iodobenzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-N-ethyl-4-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO/c1-2-12-9(13)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMJVWYCORVMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathway Elucidation in Benzamide Chemistry

Exploration of Reaction Mechanisms for Benzamide (B126) Syntheses and Derivatizations

The primary route for the synthesis of "3-Chloro-N-ethyl-4-iodobenzamide" is the amidation of 3-chloro-4-iodobenzoic acid or its activated derivatives with ethylamine (B1201723). The most common method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with the amine.

A plausible synthetic pathway commences with 3-chloro-4-iodobenzoic acid. This starting material can be activated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 3-chloro-4-iodobenzoyl chloride. The subsequent reaction with ethylamine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond, yielding "3-Chloro-N-ethyl-4-iodobenzamide".

Alternatively, direct amide coupling reactions can be employed, utilizing coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These reagents activate the carboxylic acid to form an active ester intermediate, which is then susceptible to nucleophilic attack by ethylamine.

Derivatization of "3-Chloro-N-ethyl-4-iodobenzamide" can occur at several positions. The N-H bond of the amide can be deprotonated with a strong base to form an amidate, which can then be alkylated or acylated. The aromatic ring is also amenable to further functionalization, although the existing substituents will direct the regioselectivity of subsequent electrophilic or nucleophilic aromatic substitution reactions.

A related synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide highlights a similar amide bond formation step where 3,5-diiodosalicylic acid is reacted with an aniline (B41778) derivative in the presence of phosphorus trichloride (B1173362) to form the corresponding salicylanilide. datapdf.comnih.gov This underscores the general applicability of activating the carboxylic acid moiety for reaction with an amine.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for a thorough understanding of reaction mechanisms. In the synthesis of "3-Chloro-N-ethyl-4-iodobenzamide" from its corresponding acyl chloride and ethylamine, the primary intermediate is the tetrahedral intermediate. While typically transient and difficult to isolate, its existence is supported by a wealth of mechanistic studies on nucleophilic acyl substitution reactions. Spectroscopic techniques such as low-temperature NMR could potentially be used to observe this intermediate.

In direct amide coupling reactions, the activated carboxylic acid species, such as an O-acylisourea (in DCC coupling) or an active ester (with EDC/NHS), are key intermediates. These have been characterized in various studies of amide bond formation.

For derivatization reactions, the nature of the intermediates will vary. For instance, in the N-alkylation of the amide, an amidate anion is a critical intermediate. In electrophilic aromatic substitution reactions on the benzamide ring, sigma complexes (arenium ions) are the key intermediates, with their stability being influenced by the electronic effects of the existing substituents.

Mechanistic studies on the N-alkylation of amides using alcohols via a "borrowing hydrogen" strategy have identified aldehyde and (E)-N-benzylidenebenzamide as key intermediates. researchgate.net This process involves the initial dehydrogenation of the alcohol to an aldehyde, which then forms an imine with the amide, followed by reduction. While this specific methodology might not be the most direct route for the synthesis of "3-Chloro-N-ethyl-4-iodobenzamide," it provides insight into potential intermediates in related transformations.

Elucidation of Stereochemical Outcomes and Stereoselectivity

Due to the presence of the chloro and iodo substituents on the benzene (B151609) ring, "3-Chloro-N-ethyl-4-iodobenzamide" possesses a chiral axis, giving rise to the possibility of atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation about a single bond. The barrier to rotation around the aryl-carbonyl bond may be high enough to allow for the isolation of individual enantiomers at room temperature.

The stereochemical outcome of the synthesis of "3-Chloro-N-ethyl-4-iodobenzamide" would typically result in a racemic mixture of the two atropisomers unless a chiral catalyst or auxiliary is employed. The field of atroposelective synthesis has seen significant advancements, with methods developed for the enantioselective synthesis of benzamides. datapdf.comnih.govsigmaaldrich.com

For instance, peptide-catalyzed enantioselective bromination has been used to synthesize atropisomeric benzamides. datapdf.comnih.govsigmaaldrich.com While this is a derivatization reaction, the principles could be adapted for the asymmetric synthesis of halogenated benzamides. Another approach involves the use of chiral auxiliaries attached to the amine or the carboxylic acid, which would direct the stereochemical outcome of the amidation reaction. Subsequent removal of the auxiliary would yield the enantioenriched product.

Recent studies have also explored catalyst-controlled stereoselective synthesis of atropisomers, highlighting the use of various catalytic systems to achieve high levels of enantioselectivity. researchgate.netacs.org These strategies often rely on creating a chiral environment around the reacting species, which favors the formation of one atropisomer over the other.

Computational Studies in Reaction Mechanism Analysis

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the stability of intermediates and transition states. acs.org Density Functional Theory (DFT) calculations are particularly powerful in this regard.

For "3-Chloro-N-ethyl-4-iodobenzamide," computational studies could be employed to:

Model the reaction pathway for its synthesis, calculating the energies of reactants, intermediates, transition states, and products. This would provide a detailed energy profile of the reaction and help identify the rate-determining step.

Investigate the rotational barrier around the aryl-carbonyl bond to predict whether stable atropisomers can exist at room temperature.

Analyze the electronic structure of the molecule to predict its reactivity in further derivatization reactions. The calculated electrostatic potential map could indicate the most likely sites for electrophilic and nucleophilic attack.

Simulate spectroscopic properties such as NMR and IR spectra to aid in the characterization of the compound and any potential intermediates.

A DFT study on the reaction mechanism of N-(carbomylcarbamothioyl)benzamide formation successfully computed the reaction pathway and identified the rate-determining step. nih.gov Similar computational approaches could be applied to the synthesis of "3-Chloro-N-ethyl-4-iodobenzamide" to gain a deeper understanding of its formation. Furthermore, computational analysis has been used to understand the antioxidant properties of amino-substituted benzamides, demonstrating the utility of these methods in predicting chemical behavior.

Structure Activity Relationship Sar Studies of Substituted Benzamides: Non Biological Mechanistic Insights

Influence of Substituent Position and Electronic Nature (Chloro, Iodo, N-ethyl) on Molecular Recognition Principles

The principles of molecular recognition are governed by non-covalent interactions, which are highly sensitive to the electronic and steric properties of the interacting molecules. In 3-Chloro-N-ethyl-4-iodobenzamide, each substituent plays a distinct role.

Chloro and Iodo Substituents : Halogens influence the electron density distribution of the benzene (B151609) ring through a combination of the inductive effect (-I) and the resonance effect (+R). Both chlorine and iodine are more electronegative than carbon, exerting a net electron-withdrawing effect that deactivates the aromatic ring. The chloro group at position 3 and the iodo group at position 4 significantly modulate the molecule's electrostatic potential surface. The iodine atom, being larger and more polarizable than chlorine, is capable of forming strong halogen bonds (XBs), a type of non-covalent interaction where the halogen acts as an electrophilic species. Systematic investigations have shown that substituents on an XB donor ring can have competing effects; electron-donating groups may weaken the XB while strengthening a vicinal hydrogen bond (HB). rsc.org In this molecule, the presence of two different halogens creates a complex electronic landscape that dictates its potential for directional interactions, such as hydrogen and halogen bonding. mdpi.comnih.gov

N-ethyl Group : The N-ethyl group introduces both steric bulk and a specific conformational influence on the amide moiety. Compared to an unsubstituted or N-methyl benzamide (B126), the ethyl group increases lipophilicity. Crucially, substitution on the amide nitrogen dramatically affects the potential for hydrogen bonding. A secondary amide, like in this case, retains a hydrogen bond donor (the N-H proton), which is a critical feature for many molecular recognition events, including the formation of strong amide-to-amide hydrogen bonds. Studies on related N-alkyl benzamides have shown that the nature and size of the alkyl substituent are critical for binding affinity in various systems, suggesting the N-ethyl group is a key element in defining the molecule's interaction profile. nih.gov

The combined electronic influence of the chloro and iodo groups, along with the conformational constraints imposed by the N-ethyl amide, defines the specific molecular recognition signature of 3-Chloro-N-ethyl-4-iodobenzamide.

Table 1: Physicochemical Properties of Substituents

| Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hammett Parameter (σp) |

|---|---|---|---|

| Chlorine (Cl) | 1.75 | 3.16 | +0.23 |

| Iodine (I) | 1.98 | 2.66 | +0.18 |

| Ethyl (-CH2CH3) | ~2.00 | ~2.20 (for C) | -0.15 |

Conformational Analysis and its Correlation with Molecular Interaction Profiles

The three-dimensional shape of a molecule, or its conformation, is intrinsically linked to its ability to interact with other molecules. For substituted benzamides, a key conformational feature is the torsional angle (ω) between the plane of the phenyl ring and the amide group. nih.gov

Theoretical and NMR-based studies on substituted benzamides have revealed that substituents significantly influence this angle. nih.gov For instance, in N-methylbenzamide, the N-methyl group is typically coplanar with the carbonyl group, and the torsional angle ω is around 25°. nih.gov The presence of an ortho-substituent, such as a 2-chloro group, can lead to non-planar conformations for both cis and trans isomers (relative to the C=O and C-X bond). nih.gov

Comparative SAR Profiling of 3-Chloro-N-ethyl-4-iodobenzamide with Related Benzamide Analogues

To understand the specific contributions of each substituent, it is instructive to compare 3-Chloro-N-ethyl-4-iodobenzamide with analogues where these substituents are varied.

The identity of the halogen atom is a critical determinant of its interaction potential. While both chlorine and iodine are halogens, their properties differ significantly, impacting everything from steric bulk to the ability to form halogen bonds.

Size and Polarizability : Iodine is considerably larger and more polarizable than chlorine. This increased size can introduce steric hindrance but also enhances van der Waals interactions.

Halogen Bonding : The ability to form halogen bonds increases down the group (F < Cl < Br < I). The larger "sigma-hole" (a region of positive electrostatic potential on the outermost portion of the halogen) on iodine makes it a much more effective halogen bond donor than chlorine. mdpi.com Studies comparing iodo- and chloro-substituted compounds have demonstrated that iodine's ability to form strong halogen bonds can be a dominant structure-directing interaction, sometimes even competing with traditional hydrogen bonds. mdpi.com Therefore, replacing the iodine at position 4 with a chlorine atom would be expected to significantly weaken any potential halogen-bonding interactions.

Table 2: Comparative Properties of Chlorine and Iodine

| Property | Chlorine (Cl) | Iodine (I) | Implication for SAR |

|---|---|---|---|

| C-X Bond Length (Å) | ~1.74 (in chlorobenzene) | ~2.10 (in iodobenzene) | Affects molecular geometry and steric profile. |

| Polarizability (ų) | 2.18 | 5.35 | Stronger van der Waals and dispersion forces for iodine. |

| Halogen Bond Strength | Weak | Moderate to Strong | Iodine is a significantly better XB donor, enabling different recognition motifs. |

The N-alkyl group directly modulates the properties of the amide bond, which is a cornerstone of intermolecular interactions in many chemical and biological systems.

Hydrogen Bonding : Replacing the N-ethyl group with a larger alkyl chain (e.g., N-propyl or N-butyl) would increase lipophilicity and steric bulk, potentially hindering the approach of a hydrogen bond acceptor to the N-H group. Conversely, replacing it with a smaller N-methyl group would reduce steric hindrance. Comparing N-monoalkylated benzamides to their N,N-dialkylated counterparts reveals the critical role of the amide proton; N,N-dialkylation removes the hydrogen bond donor capability entirely, which can dramatically alter interaction profiles. nih.gov

Conformational Effects : The steric bulk of the N-alkyl group influences the rotational barrier around the C-N amide bond. Studies on N-alkyl amides show that the size of the alkyl group affects the cis-trans isomerization energy. The ethyl group in 3-Chloro-N-ethyl-4-iodobenzamide provides a balance of flexibility and steric influence that is distinct from other alkyl groups. libretexts.org

Computational Approaches to Structure-Activity Correlation

Computational chemistry provides powerful tools for dissecting the relationship between molecular structure and its properties, offering insights that complement experimental data.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies correlate variations in the chemical structure of a series of compounds with a measured property. nih.gov For a series of benzamide analogues, QSAR models can be developed using descriptors that quantify electronic, steric, and topological properties. ijpsr.comleidenuniv.nl For example, a model for a set of related benzamides might show that activity is positively correlated with the dipole moment (μ) and negatively correlated with the energy of the highest occupied molecular orbital (EHOMO). biolscigroup.us Such models can help rationalize the observed properties and predict them for new, unsynthesized analogues.

Molecular Mechanics and Quantum Calculations : Ab initio and Density Functional Theory (DFT) calculations can be used to determine stable conformations, calculate molecular properties like electrostatic potential surfaces, and analyze orbital interactions. nih.govaps.orgnih.gov For 3-Chloro-N-ethyl-4-iodobenzamide, these methods can predict the preferred torsional angle of the amide group and the rotational state of the N-ethyl substituent. nih.gov Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule over time, providing a dynamic picture of its interaction potential. mdpi.com These computational approaches are essential for building a comprehensive, mechanistically detailed understanding of the structure-property relationships of substituted benzamides. tandfonline.com

Advanced Research Methodologies Applied to 3 Chloro N Ethyl 4 Iodobenzamide

Spectroscopic Characterization for Molecular Structure Determination

Spectroscopic techniques are fundamental to elucidating the precise molecular structure of a newly synthesized or isolated compound like 3-Chloro-N-ethyl-4-iodobenzamide. Each method provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Chloro-N-ethyl-4-iodobenzamide, both ¹H and ¹³C NMR would be essential.

Expected ¹H NMR Findings: The proton NMR spectrum would be expected to show distinct signals for the ethyl group and the aromatic protons.

Ethyl Group: A triplet signal (integration of 3H) would appear for the methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) protons. A quartet signal (integration of 2H) would be observed for the methylene (CH₂) protons, coupled to the methyl protons. The chemical shift of the methylene protons would be influenced by the adjacent nitrogen atom.

Amide Proton (N-H): A broad singlet or triplet, depending on coupling with the ethyl group's methylene protons, would be characteristic of the N-H proton. Its chemical shift can be highly variable depending on the solvent and concentration.

Aromatic Protons: The trisubstituted benzene (B151609) ring would display a complex splitting pattern. Based on the substitution, three distinct aromatic proton signals would be expected, with their chemical shifts and coupling constants (J-values) confirming the ortho, meta, and para relationships between them and the substituents. For instance, data for a related compound, 3-chlorobenzamide, shows aromatic protons in the range of 7.5 to 8.0 ppm. nih.gov

Expected ¹³C NMR Findings: The ¹³C NMR spectrum would reveal all unique carbon environments in the molecule.

Ethyl Group Carbons: Two signals in the aliphatic region of the spectrum.

Aromatic Carbons: Six distinct signals would be expected for the six carbons of the benzene ring. The carbons directly bonded to the iodine and chlorine atoms (C-I and C-Cl) would exhibit characteristic shifts influenced by the electronegativity and heavy atom effect of the halogens. The carbon attached to the amide group (C-C=O) would also be clearly identifiable.

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-175 ppm, is characteristic of an amide carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation by specific chemical bonds.

For 3-Chloro-N-ethyl-4-iodobenzamide, the IR spectrum would be expected to show characteristic absorption bands confirming its identity as a secondary amide. General principles and data from similar compounds suggest the following key peaks:

N-H Stretch: A sharp, distinct peak typically appearing in the region of 3300-3500 cm⁻¹, characteristic of a secondary amide N-H bond.

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the ethyl group, and likely just above 3000 cm⁻¹ for the sp² hybridized C-H bonds of the aromatic ring.

C=O Stretch (Amide I band): A very strong and sharp absorption band typically found between 1630 and 1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II band): A strong band usually observed in the 1510-1570 cm⁻¹ region.

C-N Stretch: This absorption appears in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

C-Cl and C-I Stretches: These bonds would show absorptions in the lower frequency (fingerprint) region of the spectrum, typically below 800 cm⁻¹.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Intensity |

| N-H (stretch, secondary amide) | 3300 - 3500 | Medium-Strong |

| C=O (stretch, amide I) | 1630 - 1680 | Strong |

| N-H (bend, amide II) | 1510 - 1570 | Strong |

| Aromatic C-H (stretch) | > 3000 | Variable |

| Aliphatic C-H (stretch) | < 3000 | Variable |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. HRMS can determine the elemental composition of the molecule with high accuracy.

Expected MS/HRMS Findings:

Molecular Ion Peak [M]⁺: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₉ClINO). A key feature would be the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by two mass units, [M]⁺ and [M+2]⁺.

High-Resolution Mass: HRMS would confirm the exact mass and thus the elemental formula. The calculated monoisotopic mass for C₉H₉³⁵ClINO is approximately 308.9472 Da. An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm).

Fragmentation Pattern: Common fragmentation pathways for benzamides include the cleavage of the amide bond. This would likely lead to the formation of a [C₇H₃ClI]⁺ fragment (the 3-chloro-4-iodobenzoyl cation) and other fragments resulting from the loss of the ethyl group.

X-ray Crystallography for Solid-State Structural Analysis and Disorder Phenomena

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If suitable crystals of 3-Chloro-N-ethyl-4-iodobenzamide could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions.

Studies on related benzamides reveal the importance of hydrogen bonding. eurjchem.com In the crystal lattice of 3-Chloro-N-ethyl-4-iodobenzamide, it is highly probable that the amide N-H group would act as a hydrogen bond donor, and the carbonyl oxygen (C=O) would act as a hydrogen bond acceptor. This would lead to the formation of hydrogen-bonded chains or dimers, which are common structural motifs in amides and play a crucial role in stabilizing the crystal packing.

Furthermore, phenomena such as polymorphism (the ability to exist in multiple crystal forms) or stacking faults could be investigated. For some simple molecules like benzamide (B126), complex disorder has been observed, requiring a combination of diffraction data and computational modeling to resolve.

Computational Chemistry and Molecular Modeling Techniques

In the absence of experimental data, computational methods can predict the structural, electronic, and reactive properties of a molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to model 3-Chloro-N-ethyl-4-iodobenzamide in silico. These calculations can provide valuable insights:

Optimized Geometry: The calculations would yield a minimum-energy 3D structure, predicting bond lengths and angles that could be compared with future crystallographic data.

Electronic Properties: The distribution of electrons can be visualized through molecular orbital plots (e.g., HOMO and LUMO) and electrostatic potential maps. These maps would highlight the electron-rich (negative potential) region around the carbonyl oxygen and the electron-poor (positive potential) region near the amide proton, corroborating the expected hydrogen bonding behavior.

Spectra Prediction: Computational methods can simulate NMR chemical shifts and IR vibrational frequencies. While not a replacement for experimental data, these predicted spectra can aid in the interpretation of experimental results once they are obtained.

Reactivity Descriptors: Parameters such as atomic charges and frontier molecular orbital energies can be calculated to predict the molecule's reactivity and potential interaction sites with other chemical species.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to derive insights into the structural, dynamical, and thermodynamical properties of a molecular system. isotope.com This method calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of molecular behavior that is often inaccessible through static experimental techniques.

For a molecule like 3-Chloro-N-ethyl-4-iodobenzamide, which possesses rotatable bonds—notably the C-N amide bond and the N-ethyl bond—conformational flexibility is a key characteristic. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the transition pathways between them. The binding site of target proteins is often composed of flexible loops, meaning the conformational state of an enzyme can significantly influence the prediction of how a small-molecule ligand binds. isotope.com By generating multiple conformations of a target protein, MD simulations allow for an "ensemble docking" approach, which can provide a more accurate prediction of binding modes. isotope.com

While direct MD simulation studies on 3-Chloro-N-ethyl-4-iodobenzamide are not prominent in publicly available literature, the methodology has been extensively applied to other flexible molecules and ligand-protein complexes. For instance, MD simulations have been used to study the conformational changes in the binding sites of sirtuin enzymes, revealing the dynamic role of specific amino acid residues in inhibitor binding. isotope.com Such studies are critical for understanding how a ligand like 3-Chloro-N-ethyl-4-iodobenzamide might adapt its shape to fit into a biological target.

Ligand-Based and Structure-Based Modeling Approaches

In the absence of experimental data on a compound's biological activity, computational modeling provides essential predictive tools. These methods are broadly categorized into ligand-based and structure-based approaches.

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target of interest. sigmaaldrich.com Techniques like 3D Quantitative Structure-Activity Relationships (3D-QSAR) and pharmacophore modeling are central to this approach, creating predictive models that can guide the design of new molecules with improved activity. sigmaaldrich.com

Structure-based drug design (SBDD) is employed when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. A key tool in SBDD is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to a target. Algorithms like CDOCKER are used to dock flexible ligands into protein binding sites, generating hypotheses about key binding interactions, such as hydrogen bonds and hydrophobic contacts.

For 3-Chloro-N-ethyl-4-iodobenzamide, these modeling approaches could be used to screen for potential biological targets or to optimize its structure to improve binding affinity and selectivity. While specific docking or QSAR studies for this compound are not detailed in the available literature, combined ligand- and structure-based models have proven robust in other contexts, such as in the development of inhibitors for the main protease (Mpro) of SARS-CoV-2. isotope.comacs.org

Advanced Chromatographic Separation and Purification Techniques

Chromatography is indispensable for the separation, identification, and purification of chemical compounds. For a substituted benzamide like 3-Chloro-N-ethyl-4-iodobenzamide, various advanced chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing the purity of a compound and quantifying its presence in a mixture. A sample is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

For 3-Chloro-N-ethyl-4-iodobenzamide, a reverse-phase HPLC method would typically be used, employing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). A UV detector would be suitable for detection, given the aromatic nature of the compound. While specific HPLC analytical data for this compound is scarce, the table below illustrates a typical set of parameters that could be used for its analysis.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 25 °C |

Preparative Column Chromatography

Following a chemical synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities. Preparative column chromatography is the standard method for achieving this on a laboratory scale. This technique operates on the same principles as HPLC but uses larger columns and particle sizes to accommodate larger quantities of material.

The synthesis of various benzamides and related aromatic compounds frequently concludes with a purification step involving column chromatography over silica (B1680970) gel. nih.govchemicalbook.com For instance, in the synthesis of a related salicylanilide, the crude residue was purified by flash chromatography using a silica gel column and a solvent system of ethyl acetate (B1210297) and hexanes to afford the pure product. nih.gov A similar procedure would be suitable for purifying crude 3-Chloro-N-ethyl-4-iodobenzamide, with the specific solvent system being determined through preliminary analysis by thin-layer chromatography (TLC). chemicalbook.com

Enantioseparation Methodologies (e.g., Chiral HPLC)

Enantioseparation is a critical process in pharmaceutical and chemical research when a compound is chiral, meaning it exists as non-superimposable mirror images (enantiomers). Since 3-Chloro-N-ethyl-4-iodobenzamide is an achiral molecule (it does not have a stereocenter and possesses a plane of symmetry), it does not exist as enantiomers. Therefore, enantioseparation methodologies are not applicable to this specific compound.

However, if a chiral center were introduced into the molecule, for example, on the ethyl group, then chiral HPLC would be essential for separating the resulting enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. acs.org

Isotopic Labeling Strategies for Mechanistic Research

Isotopic labeling is a technique used to track the passage of a molecule or its constituent atoms through a reaction or a biological system. By replacing one or more atoms of a molecule with their heavy isotope (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D), researchers can follow the labeled molecule using techniques like mass spectrometry or NMR spectroscopy.

This strategy is invaluable for elucidating reaction mechanisms and metabolic pathways. For example, deuterium-labeling experiments can help determine whether a C-H bond cleavage is a reversible step in a reaction mechanism. acs.org While no specific isotopic labeling studies involving 3-Chloro-N-ethyl-4-iodobenzamide are documented, general strategies for labeling benzamides are well-established. Labeled benzamides, such as Benzamide (¹⁵N, 98%) and Benzamide (phenyl-1-¹³C), are commercially available as synthetic intermediates. isotope.comsigmaaldrich.comisotope.com These could potentially be used in a multi-step synthesis to produce isotopically labeled 3-Chloro-N-ethyl-4-iodobenzamide for use in advanced mechanistic studies.

Q & A

Q. What synthetic routes are recommended for 3-Chloro-N-ethyl-4-iodobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is typically employed:

- Step 1 : Introduce the chloro group via electrophilic aromatic substitution using AlCl₃ as a catalyst under anhydrous conditions (e.g., 0–5°C, 12 hours) .

- Step 2 : Install the iodo group via Ullmann coupling or direct iodination using iodine monochloride (ICl) in acetic acid at 60°C .

Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of ICl for complete conversion). Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are critical for characterizing 3-Chloro-N-ethyl-4-iodobenzamide?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns and ethyl group integration. For example, the ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~3.4 ppm) in ¹H NMR validate N-ethyl attachment .

- FT-IR : Look for amide C=O stretches (~1650 cm⁻¹) and C-I stretches (~500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine and iodine signatures) .

Q. What safety protocols are essential when handling 3-Chloro-N-ethyl-4-iodobenzamide?

- Methodological Answer :

- Use fume hoods to avoid inhalation (risk: H333 ).

- Wear nitrile gloves, goggles, and lab coats to prevent skin contact (risk: H313 ).

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice (first aid measures in ).

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column (mobile phase: 70% methanol/30% water) to detect impurities (<1% threshold) .

- Melting Point Analysis : Compare observed mp (e.g., 145–147°C) with literature values to confirm crystallinity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of 3-Chloro-N-ethyl-4-iodobenzamide?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .

- Molecular Docking : Simulate binding affinity to target proteins (e.g., kinase enzymes) using AutoDock Vina. Validate with in vitro assays .

Q. How to resolve contradictions between experimental NMR data and computational predictions?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton and proton-carbon couplings .

- X-ray Crystallography : Resolve structural discrepancies by comparing experimental bond lengths/angles with DFT-optimized geometries .

Q. What strategies are effective for SAR studies of derivatives in medicinal chemistry?

- Methodological Answer :

- Derivative Synthesis : Replace iodine with bromine or ethyl with propyl groups to assess steric/electronic effects .

- In Vitro Screening : Test inhibitory activity against target enzymes (e.g., IC₅₀ values) and correlate with substituent Hammett parameters .

Q. How to optimize isotopic labeling (e.g., ^125I) for pharmacokinetic studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.